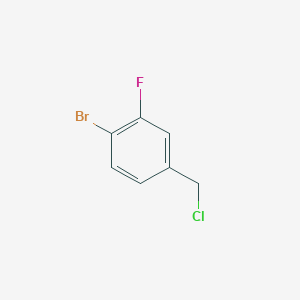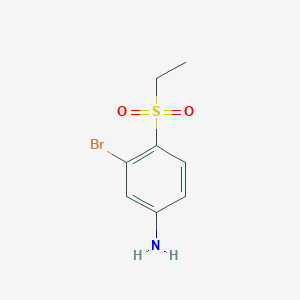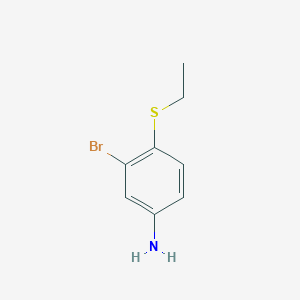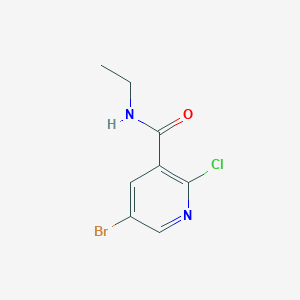![molecular formula C7H11NO3 B1527351 2-[(Cyclopropylmethyl)carbamoyl]acetic acid CAS No. 773099-97-1](/img/structure/B1527351.png)
2-[(Cyclopropylmethyl)carbamoyl]acetic acid
Overview
Description
“2-[(Cyclopropylmethyl)carbamoyl]acetic acid” is an organic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 . It appears as a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(cyclopropylmethylamino)-3-oxopropanoic acid . The SMILES notation for this compound is C1CC1CNC(=O)CC(=O)O .Physical And Chemical Properties Analysis
“2-[(Cyclopropylmethyl)carbamoyl]acetic acid” is a powder at room temperature . More detailed physical and chemical properties were not found in the web search results.Scientific Research Applications
Organic Synthesis and Medicinal Chemistry Applications
- Opioid Receptor Antagonism: A study demonstrated the synthesis of (-)-N-(Cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one, showcasing its pure opioid receptor antagonist properties, particularly as a selective mu opioid receptor antagonist. This highlights the compound's relevance in opioid receptor research and potential therapeutic applications (Schmidhammer et al., 1989).
- Catalysis in Arylation Reactions: The steric effects of bulky carboxylic acids, including those bearing cyclopropylmethyl groups, were shown to enhance Pd-catalyzed intramolecular C(sp2)-H and C(sp3)-H arylation reactions. This underscores the compound's utility in facilitating chemical transformations under mild conditions (Tanji et al., 2018).
- Enzyme Inhibition: Research on cyclopropylcarboxylic acids and esters incorporating bromophenol moieties, including structures related to 2-[(Cyclopropylmethyl)carbamoyl]acetic acid, has found significant inhibitory effects on carbonic anhydrase isoenzymes. These findings suggest potential applications in designing inhibitors for various enzymes (Boztaş et al., 2015).
Material Science and Biochemical Applications
- Stress Mitigation in Plants: A study focusing on 1-Aminocyclopropane-1-carboxylic acid deaminase-producing rhizobacteria demonstrated the ability to ameliorate biomass characteristics of Panicum maximum under drought and salt stress. This research indicates the broader applicability of related cyclopropylmethyl compounds in enhancing plant resilience to environmental stresses (Tiwari et al., 2018).
- Advanced Synthesis Techniques: The development of methods for the synthesis of 1-carbamoyl-2-oxopropyl acetate derivatives through acetoxylation processes indicates the potential of cyclopropylmethyl-containing compounds in organic synthesis. These findings could influence the synthesis of complex organic molecules and materials (Liu et al., 2011).
Environmental and Analytical Chemistry
- Monitoring of Pyrethroid Metabolites: Research on the determination of pyrethroid metabolites in human urine demonstrates the importance of cyclopropylmethyl derivatives in environmental and analytical chemistry, particularly for the monitoring of pesticide exposure (Arrebola et al., 1999).
Safety And Hazards
properties
IUPAC Name |
3-(cyclopropylmethylamino)-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-6(3-7(10)11)8-4-5-1-2-5/h5H,1-4H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXOYFANUQHTKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclopropylmethyl)carbamoyl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine](/img/structure/B1527269.png)
![2-{[2-(Dimethylamino)-2-methylpropyl]amino}cyclopentan-1-ol](/img/structure/B1527270.png)
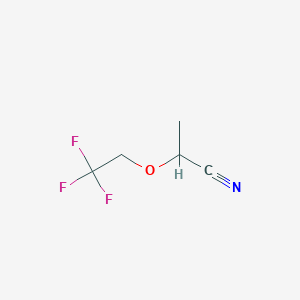
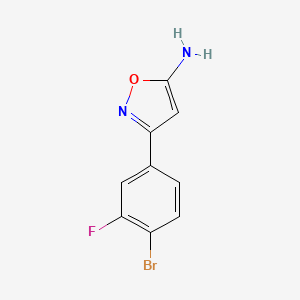

amine](/img/structure/B1527275.png)
![N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine](/img/structure/B1527280.png)
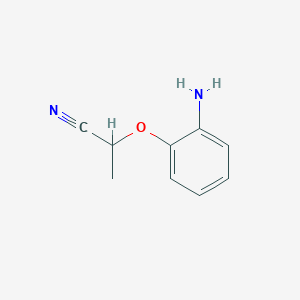
![2-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1527282.png)
![4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole](/img/structure/B1527283.png)
